molecular formula C12H11F5N2O3S B4697511 [4-(METHYLSULFONYL)PIPERAZINO](2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE

[4-(METHYLSULFONYL)PIPERAZINO](2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE

Cat. No.: B4697511
M. Wt: 358.29 g/mol
InChI Key: DIAXBOAZURAQAL-UHFFFAOYSA-N
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Description

4-(METHYLSULFONYL)PIPERAZINOMETHANONE: is an organic compound that features a piperazine ring substituted with a methylsulfonyl group and a pentafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(METHYLSULFONYL)PIPERAZINOMETHANONE typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 4-(methylsulfonyl)piperazine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It can also be used as a precursor in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of 4-(METHYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, while the pentafluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking. The methylsulfonyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

  • 4-(METHYLSULFONYL)PIPERAZINOMETHANONE
  • 4-(METHYLSULFONYL)PIPERAZINOMETHANONE
  • 4-(METHYLSULFONYL)PIPERAZINOMETHANONE

Uniqueness: The presence of five fluorine atoms in the pentafluorophenyl group of 4-(METHYLSULFONYL)PIPERAZINOMETHANONE makes it more electron-withdrawing compared to its tetrafluoro, trifluoro, and difluoro analogs. This increased electron-withdrawing capability can enhance the compound’s reactivity and binding affinity in various applications .

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(2,3,4,5,6-pentafluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F5N2O3S/c1-23(21,22)19-4-2-18(3-5-19)12(20)6-7(13)9(15)11(17)10(16)8(6)14/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAXBOAZURAQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F5N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(METHYLSULFONYL)PIPERAZINO](2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE
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[4-(METHYLSULFONYL)PIPERAZINO](2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE
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[4-(METHYLSULFONYL)PIPERAZINO](2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE
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[4-(METHYLSULFONYL)PIPERAZINO](2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE
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[4-(METHYLSULFONYL)PIPERAZINO](2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE
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[4-(METHYLSULFONYL)PIPERAZINO](2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE

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